8-Bromo-2-fluoroquinoxaline
Description
8-Bromo-2-fluoroquinoxaline is a halogenated derivative of quinoxaline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazine ring. The bromine atom at position 8 and fluorine at position 2 introduce distinct electronic and steric properties. Halogenated quinoxalines are critical intermediates in medicinal chemistry, particularly in structure-activity relationship (SAR) studies and cross-coupling reactions. The electron-withdrawing fluorine enhances metabolic stability and directs electrophilic substitutions, while bromine serves as a versatile leaving group for synthetic modifications .
Properties
Molecular Formula |
C8H4BrFN2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
8-bromo-2-fluoroquinoxaline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-2-1-3-6-8(5)12-7(10)4-11-6/h1-4H |
InChI Key |
LDSILAVFEFWPME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural features of 8-Bromo-2-fluoroquinoxaline and its analogs:
Table 1: Structural Comparison of Halogenated Quinoxaline/Quinoline Derivatives
*Inferred based on molecular formulas.
Substituent Effects on Reactivity and Properties
Table 2: Substituent Effects on Reactivity and Properties
Key Findings:
- Electronic Effects: Fluorine’s strong electron-withdrawing nature in 8-Bromo-2-fluoroquinoxaline enhances electrophilic substitution at meta/para positions, whereas methoxy groups (e.g., in 8-Bromo-7-fluoro-2-methoxyquinoline) donate electrons via resonance, altering reactivity patterns .
- Solubility : Methoxy and methyl groups increase lipophilicity, reducing aqueous solubility, while fluorine’s polarity may enhance solubility in polar aprotic solvents .
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